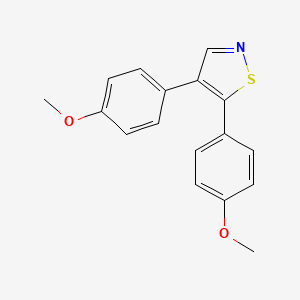

4,5-Bis(4-methoxyphenyl)isothiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H15NO2S |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

4,5-bis(4-methoxyphenyl)-1,2-thiazole |

InChI |

InChI=1S/C17H15NO2S/c1-19-14-7-3-12(4-8-14)16-11-18-21-17(16)13-5-9-15(20-2)10-6-13/h3-11H,1-2H3 |

InChI Key |

COPANKICKKUPAC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SN=C2)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Synthetic Strategies for 4,5 Bis 4 Methoxyphenyl Isothiazole and Analogous Scaffolds

Cyclization Reactions for Isothiazole (B42339) Ring Formation

The formation of the isothiazole ring is the cornerstone of synthesizing compounds like 4,5-Bis(4-methoxyphenyl)isothiazole. Various retrosynthetic analyses reveal several key cyclization strategies. cdnsciencepub.comthieme-connect.com These methods assemble the five-membered ring from acyclic precursors containing the necessary carbon, nitrogen, and sulfur atoms.

Key strategies for forming the isothiazole ring include:

(4+1) Heterocyclization : This approach involves reacting a four-atom component (containing a C-C-C-S or C-C-C-N fragment) with a single-atom source of nitrogen or sulfur, respectively. A notable example is the reaction of β-ketodithioesters or β-ketothioamides with ammonium (B1175870) acetate (B1210297) (NH₄OAc), which serves as the nitrogen source. thieme-connect.comorganic-chemistry.org This method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to form the C–N and S–N bonds. organic-chemistry.org

(3+2) Heterocyclization : This strategy combines a three-atom fragment with a two-atom fragment. For instance, the synthesis of 4-arylisothiazoles can be achieved by reacting α,β-unsaturated aldehydes with ammonium thiocyanate (B1210189). thieme-connect.com In this case, the ammonium thiocyanate acts as a donor of the N–S fragment to the three-carbon aldehyde precursor. thieme-connect.com

Intramolecular Cyclization : Precursors containing all five atoms of the future ring can be cyclized to form the isothiazole core. A common method is the oxidative cyclization of 3-aminopropenethiones, which can be achieved using reagents like chromium trioxide. cdnsciencepub.comthieme-connect.com

Ring Transformation : Isothiazoles can also be synthesized from other heterocyclic systems. A rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles provides a versatile route to a wide variety of substituted isothiazoles. organic-chemistry.orgrsc.org

Cross-Coupling Methodologies for Aryl Substituent Introduction

For diaryl-substituted isothiazoles like this compound, transition-metal catalyzed cross-coupling reactions are indispensable. These reactions are typically used to form the carbon-carbon bonds between a pre-formed, halogenated isothiazole core (e.g., 4,5-dibromoisothiazole) and the desired aryl groups.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation due to its high functional group tolerance and the low toxicity of its boron-based reagents. nih.gov This reaction is particularly well-suited for synthesizing 4,5-diarylisothiazoles. The general approach involves the palladium-catalyzed reaction of a dihalo-isothiazole with an arylboronic acid or its ester derivative. nih.govnih.govresearchgate.net

To synthesize this compound, a 4,5-dihalo-isothiazole (e.g., 4,5-dibromo- or 4,5-dichloroisothiazole) would be reacted with 4-methoxyphenylboronic acid. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. mdpi.com The specific choice of catalyst, ligand, base, and solvent is critical for achieving high yields. nih.gov

Table 1: Typical Components for Suzuki-Miyaura Synthesis of Diaryl-Heterocycles

| Component | Example | Role |

|---|---|---|

| Electrophile | 4,5-Dibromoisothiazole | Isothiazole core with leaving groups |

| Nucleophile | 4-Methoxyphenylboronic acid | Source of the aryl substituent |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation |

| Solvent | Dioxane, Toluene, DMF/Water | Solubilizes reactants and facilitates the reaction |

Sequential coupling reactions can also be employed, where different arylboronic acids are introduced one at a time to create 4,5-diarylisothiazoles with non-identical aryl groups. nih.gov

Other Transition-Metal Catalyzed Coupling Approaches

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods can also be applied to generate diaryl heterocycles. These alternatives can be valuable when dealing with specific substrate sensitivities or to access different reactivity patterns.

Stille Coupling : This reaction couples an organotin reagent with an organic halide. For the synthesis of 4,5-diarylisothiazoles, this would involve reacting a dihalo-isothiazole with an arylstannane, such as (4-methoxyphenyl)tributylstannane, in the presence of a palladium catalyst.

Heck Coupling : This reaction forms a C-C bond between an aryl halide and an alkene. While not a direct route to a diaryl system from a halo-isothiazole, it could be used to introduce vinyl-aryl groups that are subsequently modified.

Nickel-Catalyzed Coupling : Nickel catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions. For example, nickel-catalyzed Suzuki-Miyaura type reactions of aryl sulfamates or carbamates have been developed, expanding the range of possible electrophilic partners beyond halides. researchgate.net

Functionalization and Derivatization at the Isothiazole Core

Post-synthesis modification of the this compound scaffold allows for the creation of a diverse library of related compounds. Functionalization can occur at the nitrogen atom of the isothiazole ring or on the peripheral methoxyaryl substituents.

Introduction of Substituents at the C-2 Position

The isothiazole ring contains a nitrogen atom at the 2-position. This nitrogen is a site for functionalization, typically leading to the formation of isothiazolium salts. cdnsciencepub.comresearchgate.net Such reactions involve the quaternization of the ring nitrogen with an alkylating or arylating agent.

For example, treatment of an isothiazole with an alkyl halide, such as methyl iodide, results in N-alkylation to produce the corresponding N-alkylisothiazolium salt. cdnsciencepub.comresearchgate.net This transformation changes the electronic properties of the heterocyclic core, making it more electron-deficient and potentially modulating its biological activity or chemical reactivity. While N-alkylation is common, N-arylation is generally more challenging and may require specific ring synthesis strategies. cdnsciencepub.com

Table 2: N-2 Functionalization of the Isothiazole Ring

| Reagent | Product Type | Transformation |

|---|---|---|

| Alkyl Halide (e.g., CH₃I) | N-Alkylisothiazolium Salt | N-Alkylation |

| Triphenylmethyl Perchlorate | N-Tritylated Adduct | N-Arylation (specialized) |

| Primary Amines + Oxidation | N-Substituted Isothiazolium Salt | Ring synthesis leading to N-functionalization |

Modification of the Methoxyaryl Moieties

The two 4-methoxyphenyl (B3050149) groups on the isothiazole scaffold offer multiple opportunities for derivatization. The methoxy (B1213986) (–OCH₃) group is a key functional handle.

A primary modification is demethylation , which involves the cleavage of the methyl ether to reveal a hydroxyl group (–OH). mdpi.com This transformation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃). mdpi.com The resulting di-hydroxy compound, 4,5-Bis(4-hydroxyphenyl)isothiazole, can then serve as a precursor for a wide range of new derivatives.

The newly formed hydroxyl groups can undergo further reactions, such as:

Etherification : Reaction with alkyl halides to introduce different alkyl chains.

Esterification : Reaction with acyl chlorides or carboxylic acids to form esters.

Glycosylation : Attachment of carbohydrate moieties. rsc.org

These modifications allow for fine-tuning of the compound's properties, such as solubility, lipophilicity, and hydrogen-bonding capacity, which are critical for applications in drug discovery and materials science. rsc.org

One-Pot and Multi-Step Synthetic Sequences

The construction of the 4,5-diarylisothiazole core can be achieved through various synthetic routes, which can be broadly categorized as one-pot or multi-step sequences. While a specific, detailed synthesis for this compound is not extensively documented in the reviewed literature, several general methods for the synthesis of 4,5-disubstituted and diarylisothiazoles can be applied.

Multi-Step Syntheses:

Traditional multi-step approaches often involve the sequential construction of the isothiazole ring from acyclic precursors. A common strategy involves the reaction of a β-dicarbonyl compound or its equivalent with a source of nitrogen and sulfur. For the synthesis of the analogous thiazole (B1198619) compound, 4,5-bis-(p-methoxyphenyl)-thiazole , a known method involves the reaction of 2-bromo-1,2-bis-(p-methoxyphenyl)-ethanone with phosphorus pentasulphide in formamide (B127407) and benzene (B151609). prepchem.com This multi-step approach, while effective, can be time-consuming and may require purification of intermediates at each stage.

Another multi-step approach involves the synthesis of 4,5-disubstituted isothiazoles with various functional groups at other positions. For instance, new 4 and 5 substituted isothiazole derivatives have been synthesized containing hydrazine (B178648) and amino groups at the 5-position and a carboxyl, ester, amide, hydrazide, nitrile, or ureido group at the 4-position, highlighting the versatility of multi-step syntheses in creating diverse isothiazole libraries. nih.gov

One-Pot Syntheses:

In an effort to improve efficiency and reduce waste, several one-pot synthetic methodologies for isothiazoles have been developed. These methods often involve multi-component reactions where three or more reactants are combined in a single reaction vessel to form the desired product.

One such approach is the [4+1] annulation of β-ketodithioesters or β-ketothioamides with ammonium acetate. This metal- and catalyst-free method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade to furnish 3,5-disubstituted or annulated isothiazoles. organic-chemistry.org Another one-pot strategy involves the reaction of dithioesters and aryl acetonitriles mediated by potassium hydroxide (B78521) under aerial conditions to yield 3-hydroxy-4,5-disubstituted isothiazoles. organic-chemistry.org

A three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur has also been reported to produce thiazoles and isothiazoles with high selectivity. organic-chemistry.org Furthermore, a base-promoted demethoxylative cycloaddition of alkynyl oxime ethers with sodium sulfide (B99878) (Na₂S) as the sulfur source provides a one-pot transformation with excellent functional group tolerance. organic-chemistry.org

The rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles also offers a pathway to a wide variety of isothiazoles through an α-thiavinyl rhodium-carbenoid intermediate. organic-chemistry.org

Table 1: Comparison of Selected Synthetic Strategies for Isothiazole Analogs

| Synthetic Strategy | Starting Materials | Key Reagents/Conditions | Products | Reference |

| Multi-Step Synthesis | 2-bromo-1,2-bis-(p-methoxyphenyl)-ethanone, formamide | Phosphorus pentasulphide, benzene, heat | 4,5-bis-(p-methoxyphenyl)-thiazole | prepchem.com |

| One-Pot [4+1] Annulation | β-ketodithioesters/β-ketothioamides | NH₄OAc, aerial oxidation | 3,5-disubstituted/annulated isothiazoles | organic-chemistry.org |

| One-Pot Reaction | Dithioester, aryl acetonitrile | KOH, aerial conditions | 3-hydroxy-4,5-disubstituted isothiazoles | organic-chemistry.org |

| One-Pot Three-Component Reaction | Enaminoesters, fluorodibromoiamides/ester, sulfur | - | Thiazoles and Isothiazoles | organic-chemistry.org |

| One-Pot Cycloaddition | Alkynyl oxime ethers | Na₂S | Isothiazoles | organic-chemistry.org |

| One-Pot Transannulation | 1,2,3-Thiadiazoles, nitriles | Rh-catalyst | Isothiazoles | organic-chemistry.org |

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity:

The regiochemical outcome is a critical aspect of isothiazole synthesis, particularly when unsymmetrical precursors are used. The formation of the desired regioisomer, such as a 4,5-disubstituted isothiazole, depends on the specific reaction mechanism and the nature of the substituents.

In multi-component reactions, the regioselectivity can often be controlled by the judicious choice of starting materials and reaction conditions. For example, in the three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur, high selectivity for either thiazoles or isothiazoles can be achieved. organic-chemistry.org

The synthesis of isothiazolo[4,5-b]pyridines has demonstrated that regioselective functionalization is possible. For instance, a Suzuki coupling on a dihalogenated precursor can proceed preferentially at a specific position, allowing for the controlled introduction of aryl groups. The regiochemistry of such reactions is often elucidated using advanced NMR techniques like 2D NOESY experiments. rsc.org

Stereoselectivity:

The isothiazole ring itself is an aromatic and, therefore, planar system. As a result, for a compound like this compound, where the substituents are on the aromatic ring, stereoisomerism in the final product is not a primary concern. However, stereoselectivity can be a relevant consideration if the synthetic pathway involves non-aromatic, chiral intermediates. For instance, in the synthesis of more complex, fused isothiazole systems, the stereochemistry of the starting materials can influence the stereochemistry of the final product. No specific studies on the stereoselective synthesis of 4,5-diaryl isothiazoles were identified in the reviewed literature.

Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including isothiazoles. Key green chemistry approaches include the use of microwave irradiation and solvent-free reaction conditions.

Microwave Irradiation:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The use of microwave heating can lead to significantly reduced reaction times, higher yields, and improved product purity compared to conventional heating methods. researchgate.netmdpi.com Microwave irradiation has been successfully employed in the synthesis of various heterocyclic compounds, including pyrimidines, and is considered a sustainable technology. researchgate.net While specific examples for the microwave-assisted synthesis of this compound are not detailed, the general applicability of this technique to isothiazole synthesis has been demonstrated. For instance, the oxidative cyclization of 3-aminopropenethiones to form 4-cyanoisothiazoles can be performed in minutes under microwave irradiation. thieme-connect.com

Solvent-Free Conditions:

Conducting reactions in the absence of a solvent, or "neat," is another cornerstone of green chemistry. This approach minimizes the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful. Solvent-free reactions can be facilitated by grinding the reactants together or by using a solid support. organic-chemistry.org

A notable example is the solvent-free oxidative cyclization of 3-aminopropenethiones using chromium trioxide supported on silica (B1680970) gel to produce 4-cyanoisothiazoles. thieme-connect.com An ammonium thiocyanate-promoted neat synthesis of isothiazoles has also been developed, which is described as simple, rapid, and eco-friendly. slideshare.net These solvent-free methods often lead to easier work-up procedures and reduced waste generation.

Table 2: Green Chemistry Approaches in Isothiazole Synthesis

| Green Approach | Reaction | Conditions | Advantages | Reference |

| Microwave Irradiation | Oxidative cyclization of 3-aminopropenethiones | Microwave irradiation | Reduced reaction time | thieme-connect.com |

| Solvent-Free | Oxidative cyclization of 3-aminopropenethiones | CrO₃/SiO₂, room temp. or MW | Avoids hazardous solvents, easy work-up | thieme-connect.com |

| Solvent-Free | Ammonium thiocyanate-promoted synthesis | Neat reaction | Simple, rapid, eco-friendly | slideshare.net |

Chemical Reactivity and Transformation Studies of 4,5 Bis 4 Methoxyphenyl Isothiazole

Reactions at the Isothiazole (B42339) Ring

Specific studies on reactions occurring at the isothiazole ring of 4,5-Bis(4-methoxyphenyl)isothiazole, such as ring-opening, N-alkylation, or metallation at the C3 position, are not detailed in the available literature. While isothiazoles, in general, can undergo such transformations, data for this particular diaryl-substituted derivative is not present in the search results.

Reactivity of the Phenyl-Methoxy Substituents

Information regarding the specific reactivity of the 4-methoxyphenyl (B3050149) groups on this isothiazole core, for instance, through electrophilic aromatic substitution (e.g., nitration, halogenation) on the phenyl rings or O-demethylation of the methoxy (B1213986) groups, is not available in the searched literature. The electronic influence of the isothiazole ring on these substituents has not been experimentally documented.

Formation of Fused Ring Systems and Polycyclic Derivatives

While the synthesis of fused isothiazole systems like isothiazolo[4,5-b]pyridines is an active area of research, specific studies detailing the use of this compound as a precursor for creating fused ring or polycyclic systems are not found. nih.gov Research into the formation of fused systems often starts with more functionalized or differently substituted isothiazole building blocks. nih.gov

Mechanistic Investigations of Key Transformations

No specific mechanistic investigations, whether through computational modeling (like DFT studies) or experimental methods (like kinetic analysis or intermediate trapping), for key transformations of this compound have been published in the available resources. Mechanistic work has been reported for related but structurally distinct heterocyclic systems, such as isoxazoles or thiadiazines.

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in 4,5-Bis(4-methoxyphenyl)isothiazole can be mapped out.

In the ¹H NMR spectrum of a related compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, characteristic signals confirm the presence of specific functional groups. Protons of the methoxy (B1213986) group (-OCH₃) typically appear as a singlet, while protons on the phenyl ring show distinct splitting patterns (doublets) at different chemical shifts. nanomedicine-rj.com The proton on the thiazole (B1198619) ring also presents as a singlet. nanomedicine-rj.com For this compound, similar patterns are expected, with the two methoxyphenyl groups likely showing distinct sets of signals depending on their electronic environment influenced by the isothiazole (B42339) core. Advanced 2D NMR techniques, such as COSY and HMBC, can further establish the connectivity between protons and carbons, confirming the arrangement of the methoxyphenyl groups at the C4 and C5 positions of the isothiazole ring.

Table 1: Representative ¹H and ¹³C NMR Data for Related Thiazole Structures

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ¹H | 3.77 | s | -OCH₃ | nanomedicine-rj.com |

| ¹H | 6.94 | d | Phenyl CH | nanomedicine-rj.com |

| ¹H | 7.13 | s | Thiazole CH | nanomedicine-rj.com |

| ¹H | 7.74 | d | Phenyl CH | nanomedicine-rj.com |

| ¹³C | 55.51 | - | -OCH₃ | nanomedicine-rj.com |

| ¹³C | 99.79 | - | Thiazole C5 | nanomedicine-rj.com |

| ¹³C | 114.27 | - | Phenyl CH | nanomedicine-rj.com |

| ¹³C | 127.30 | - | Phenyl C (ipso) | nanomedicine-rj.com |

| ¹³C | 128.34 | - | Phenyl CH | nanomedicine-rj.com |

| ¹³C | 150.17 | - | Thiazole C4 | nanomedicine-rj.com |

| ¹³C | 158.99 | - | Phenyl C-O | nanomedicine-rj.com |

| ¹³C | 168.55 | - | Thiazole C2 | nanomedicine-rj.com |

Note: This data is for 2-amino-4-(4-methoxyphenyl)-1,3-thiazole and serves as a reference.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding within a molecule.

The FT-IR spectrum of related benzothiazole (B30560) derivatives shows characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scielo.org.za For this compound, the C-H stretching of the methoxy groups would also be present. The spectrum would also feature characteristic bands for the C=C stretching of the aromatic rings and the C-N and C-S stretching vibrations of the isothiazole ring. The strong C-O stretching of the methoxy groups is also a key diagnostic feature.

Raman spectroscopy offers complementary information, particularly for non-polar bonds and symmetric vibrations. The analysis of both FT-IR and Raman spectra, often supported by theoretical calculations using Density Functional Theory (DFT), allows for a detailed assignment of the vibrational modes of this compound, confirming the presence of all its structural components. scielo.org.zaresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, techniques such as electrospray ionization (ESI) would be employed to generate the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming its molecular weight. rsc.orgmdpi.com

The fragmentation pattern provides a molecular fingerprint. In related thiazole compounds, fragmentation often involves the cleavage of the thiazole ring and the loss of substituents. sapub.org For this compound, characteristic fragments would likely include the loss of methoxy groups, cleavage of the phenyl rings, and fragmentation of the isothiazole core itself. A detailed analysis of these fragments helps to piece together the molecular structure and corroborate the findings from NMR and vibrational spectroscopy.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization

UV-Vis and fluorescence spectroscopy are employed to investigate the electronic transitions and photophysical properties of a molecule. The UV-Vis absorption spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between molecular orbitals. The presence of the extended π-system, encompassing the isothiazole ring and the two methoxyphenyl groups, is expected to result in significant absorption in the UV or near-UV region.

Fluorescence spectroscopy provides information about the emission of light from the excited state. The fluorescence spectrum, including the emission maximum and quantum yield, is sensitive to the molecular structure and the solvent environment. nih.gov For instance, in related fluorescent molecules, a red shift (shift to longer wavelengths) in the emission spectrum is often observed in more polar solvents. nih.gov The study of the photophysical properties of this compound is crucial for evaluating its potential in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes. mdpi.com

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure. mdpi.com

For this compound, a successful crystal structure determination would reveal the planarity of the isothiazole ring and the dihedral angles between the ring and the two methoxyphenyl substituents. mdpi.com Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as C-H···O or π-π stacking interactions, that govern the solid-state assembly of the molecules. mdpi.comiucr.org This information is critical for understanding the material's bulk properties.

Table 2: Representative Crystallographic Data for a Related Isoxazole (B147169) Derivative

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | mdpi.com |

| Space Group | P-1 | mdpi.com |

| a (Å) | Value | mdpi.com |

| b (Å) | Value | mdpi.com |

| c (Å) | Value | mdpi.com |

| α (°) | Value | mdpi.com |

| β (°) | Value | mdpi.com |

| γ (°) | Value | mdpi.com |

| Volume (ų) | Value | mdpi.com |

| Z | 1 | mdpi.com |

Note: This data is for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin and serves as an illustrative example of the type of data obtained from single-crystal X-ray diffraction.

Advanced Characterization Techniques for Material Properties

Beyond fundamental structural elucidation, advanced techniques can be used to probe the material properties of this compound. For example, thermogravimetric analysis (TGA) can be used to assess its thermal stability. Techniques like cyclic voltammetry could be employed to investigate its electrochemical properties, such as its oxidation and reduction potentials, which are relevant for applications in electronics. The combination of these advanced characterization methods provides a holistic understanding of the compound's potential for various material applications.

Computational and Theoretical Chemistry of 4,5 Bis 4 Methoxyphenyl Isothiazole

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a important tool for investigating the ground state properties of molecular systems, offering a balance between computational cost and accuracy. For derivatives of isothiazole (B42339) and similar heterocyclic compounds, DFT calculations, particularly using the B3LYP functional with various basis sets, have been extensively applied.

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For molecules with multiple rotatable bonds, such as the phenyl rings in 4,5-bis(4-methoxyphenyl)isothiazole, a conformational analysis is essential to identify the global minimum on the potential energy surface.

The planarity of the isothiazole ring and the dihedral angles between the ring and the two 4-methoxyphenyl (B3050149) groups are key geometric parameters. In similar structures, such as 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, the molecule is not planar, with a dihedral angle of 14.8 (2)° between the benzene (B151609) and thiazole (B1198619) rings. mdpi.com For this compound, it is expected that the phenyl rings would be twisted out of the plane of the isothiazole ring to minimize steric hindrance.

Table 1: Representative Calculated Geometric Parameters for a Related Compound, 2-(4-methoxyphenyl)benzo[d]thiazole (Note: This data is for a related compound and serves as an illustrative example of the type of data obtained from DFT calculations.)

| Parameter | HF/6-311G(d,p) | B3LYP/6-311G(d,p) |

|---|---|---|

| Bond Length (Å) C-S | 1.743 | 1.750 |

| Bond Length (Å) C-N | 1.382 | 1.379 |

| Bond Angle (°) C-S-C | - | - |

| Dihedral Angle (°) | - | - |

Data adapted from studies on 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is a crucial parameter for determining molecular stability and reactivity.

For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO and LUMO energies were calculated to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. mdpi.com The HOMO and LUMO were observed to be localized over the entire molecule, indicating potential for charge transfer throughout the system. mdpi.com In a study on various benzothiazole (B30560) derivatives, the HOMO energies ranged from -5.52 eV to -6.18 eV, and the LUMO energies from -1.88 eV to -3.35 eV, showing how substituents can tune these values. nih.gov For this compound, the electron-donating methoxy (B1213986) groups are expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted analogs, which would influence its electronic and optical properties.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for a Related Compound (Note: This data is for a related compound and serves as an illustrative example.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | -5.8170 | -0.8904 | 4.9266 |

Data sourced from a study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In studies of related heterocyclic compounds, MEP analysis has been used to identify reactive sites. researchgate.netresearchgate.net For this compound, the nitrogen atom of the isothiazole ring and the oxygen atoms of the methoxy groups are expected to be regions of high negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings and the region around the sulfur atom could exhibit positive potential. The MEP surface provides valuable information on how the molecule might interact with other species.

Ab Initio Methods for Electronic and Geometric Parameters

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach compared to DFT for calculating electronic and geometric parameters. nih.govrsc.org These methods are often used in conjunction with DFT to provide a comparative analysis. As mentioned, HF calculations on 2-(4-methoxyphenyl)benzo[d]thiazole yielded shorter bond lengths compared to DFT methods. nih.govrsc.org While computationally more demanding than semi-empirical methods, ab initio calculations offer a rigorous quantum mechanical approach to understanding molecular properties without empirical parameterization.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with their environment, such as a solvent or a biological receptor. While specific MD simulation studies on this compound were not found in the provided search results, this technique would be invaluable for understanding its conformational flexibility and how it interacts with other molecules over time. For instance, MD simulations could elucidate the stability of different conformers and the nature of intermolecular interactions in a condensed phase.

Investigation of Crystal Packing and Supramolecular Assemblies (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding)

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is based on the electron distribution of the molecule and provides a graphical representation of the regions involved in different types of intermolecular contacts.

For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing were from H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) interactions. mdpi.com In the crystal structure of this compound, C–H···O hydrogen bonds link neighboring molecules into chains. mdpi.com Similarly, for this compound, it is expected that weak intermolecular interactions such as C–H···O, C–H···π, and π–π stacking interactions involving the phenyl rings would play a significant role in its crystal packing. The methoxy groups provide potential hydrogen bond acceptors, which could influence the supramolecular assembly.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound (Note: This data is for N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin and is illustrative.)

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 35.7 |

| H···O/O···H | 33.7 |

| H···C/C···H | 13.0 |

Data sourced from a study on N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

Currently, there are no published studies that provide theoretical predictions for the spectroscopic properties of this compound.

Typically, this section would involve the use of Density Functional Theory (DFT) calculations with a suitable basis set (e.g., B3LYP/6-311G(d,p)) to predict the compound's infrared (IR) and Raman spectra. These calculations would yield a set of vibrational frequencies corresponding to specific molecular motions, such as C-H, C=C, C-S, and C=N stretching and bending modes. A comparison between calculated and experimental spectra, if available, would serve to validate the computational model. For example, research on the related molecule 2-(4-methoxyphenyl)benzo[d]thiazole has shown good agreement between its experimentally recorded FT-IR spectrum and the vibrational frequencies calculated using DFT methods. nih.govresearchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). This analysis would identify the key electronic transitions, such as π→π* or n→π*, and their corresponding absorption wavelengths (λmax). Such data provides insight into the electronic structure and chromophoric nature of the molecule. For other heterocyclic compounds, TD-DFT has been successfully used to study UV-Vis assignments and frontier molecular orbitals. tandfonline.com

Without specific research on this compound, no data table of predicted vibrational frequencies or electronic transitions can be generated.

Theoretical Studies of Reaction Mechanisms and Pathways

There is no available research on the theoretical investigation of reaction mechanisms involving this compound.

Theoretical studies in this area would focus on elucidating the pathways for the synthesis or degradation of the title compound. Computational methods can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies. This information is invaluable for optimizing reaction conditions, improving yields, and understanding the compound's stability. For example, mechanistic investigations into the formation of other isothiazole derivatives have been documented, sometimes revealing unexpected synthetic routes and intermediates through controlled experiments and computational support.

Computational Studies of Photophysical Properties (e.g., Excited State Calculations, Photoluminescence)

Specific computational studies on the photophysical properties of this compound have not been found in the literature.

This area of research uses computational methods, primarily TD-DFT, to explore the behavior of the molecule after absorbing light. Key properties investigated include the energies of the lowest singlet (S1) and triplet (T1) excited states, the nature of the frontier molecular orbitals (HOMO and LUMO), and the prediction of fluorescence and phosphorescence wavelengths. Such studies are crucial for designing molecules for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging. Research on other classes of fluorophores, like benzothiadiazole derivatives, demonstrates how photophysical properties are extensively characterized in various solvents to build structure-property relationships. nih.gov Similarly, studies on thiazolo[5,4-d]thiazole (B1587360) crystals have correlated their photophysical characteristics with solid-state packing arrangements. nih.govresearchgate.net

A typical analysis would involve generating data on the molecule's HOMO-LUMO energy gap, which is fundamental to its electronic properties and reactivity, and predicting its emission spectra. The absence of such calculations for this compound prevents the creation of a data table for its photophysical properties.

Applications of 4,5 Bis 4 Methoxyphenyl Isothiazole and Its Derivatives in Materials Science and Beyond

Applications in Organic Electronics and Optoelectronic Materials

The inherent aromaticity and tunable electronic nature of the isothiazole (B42339) ring, combined with the electron-donating methoxyphenyl groups, make these compounds suitable for various applications in organic electronics and optoelectronics.

Fluorescent Dyes and Pigments

Derivatives based on sulfur-nitrogen heterocyclic cores are recognized for their luminescent properties. Thiazolo[5,4-d]thiazole (B1587360) (TzTz) and benzo[1,2-d:4,5-d′]bisthiazole (BBT) structures, which are related to isothiazoles, have been engineered as advanced fluorophores. mdpi.comresearchgate.net These materials often exhibit a donor-acceptor (D-A-D) architecture, where the electron-deficient heterocycle acts as the acceptor (A) and appended groups function as donors (D). researchgate.net This design promotes efficient intramolecular charge transfer, leading to desirable photophysical properties.

Research on new fluorophores with a benzo[1,2-d:4,5-d′]bisthiazole (BBT) acceptor core has yielded dyes with intense emissions between 460 and 550 nm, significant Stokes shifts (>50 nm), and good fluorescence quantum yields, reaching up to 73% in solution and 65.6% in certain polymer films. researchgate.net The performance of these dyes is highly dependent on the polarity of their environment. researchgate.net For instance, embedding these fluorophores in less polar polymeric matrices like poly(cyclohexyl methacrylate) (PCMA) has been shown to enhance their fluorescence quantum yield and lead to high optical efficiencies in devices like luminescent solar concentrators (LSCs). researchgate.net

| Fluorophore | Emission Max (nm) in Toluene | Fluorescence Quantum Yield (Φf) in Toluene (%) | Fluorescence Quantum Yield (Φf) in PMMA Film (%) | Optical Efficiency in LSC (%) |

|---|---|---|---|---|

| BBT2 | 460-550 | 18-73 | 10-52 | 5.8-7.5 |

| BBT3 | 460-550 | 18-73 | 10-52 | 5.8-7.5 |

| BBT4 | 460-550 | 18-73 | 52.6 (in PBzMA), 65.6 (in PCMA) | 9.0 (in PCMA) |

Components for Organic Light-Emitting Diodes (OLEDs)

The structural motifs found in 4,5-Bis(4-methoxyphenyl)isothiazole are relevant to materials designed for OLEDs. Specifically, the N,N-di(4-methoxyphenyl)aniline moiety is a common building block in OLED components. researchgate.net Donor-acceptor dyes are under intensive investigation for use in near-infrared (NIR) OLEDs. researchgate.net For example, a novel D–π–A–π–D dye, 4,4′-( acs.orgacs.orgnih.govthiadiazolo[3,4-d]pyridazine-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline), was synthesized and studied for its electronic properties. researchgate.net Although based on a thiadiazole core, its use of the bis(4-methoxyphenyl)aniline donor groups highlights the importance of this functional unit in creating materials with the intramolecular charge transfer characteristics necessary for OLED applications. researchgate.net

Hole-Transporting Materials for Photovoltaic Devices (e.g., Perovskite Solar Cells)

Perovskite solar cells (PSCs) have shown remarkable progress, and the hole-transporting material (HTM) is a critical component for achieving high efficiency. nih.gov The current standard, spiro-OMeTAD, is effective but prohibitively expensive, driving research into alternatives. nih.govrsc.org

Novel HTMs incorporating N,N-di(4-methoxyphenyl)aminophenyl units have been synthesized and tested. nih.gov One study developed HTMs with two or four of these units attached to an ethene core. nih.gov A material from this study, EtheneTTPA, when used as the HTM in a perovskite solar cell, achieved a power conversion efficiency of 12.77% under standard illumination, which is comparable to the 13.28% efficiency of a device using spiro-OMeTAD. nih.gov This demonstrates that the core structural elements of this compound are well-suited for designing cost-effective, high-performance HTMs. nih.govnih.gov The development of solution-processable HTMs is particularly crucial for enabling inexpensive, large-area printing of solar cells. nih.gov

| HTM | Power Conversion Efficiency (PCE) (%) | Illumination Conditions |

|---|---|---|

| EtheneTTPA | 12.77 | AM 1.5 G |

| spiro-OMeTAD (Reference) | 13.28 | AM 1.5 G |

Coordination Chemistry: Ligand Design for Metal Complexes

Thiazoles, isothiazoles, and thiadiazoles possess significant potential as ligands in coordination chemistry due to their polyfunctional nature, though this area remains relatively underexplored. researchgate.net The nitrogen and sulfur heteroatoms in the isothiazole ring can act as donor sites for coordination with metal ions. The design of ligands based on these heterocycles can lead to metal complexes with specific geometries and electronic properties. researchgate.netnih.gov

While direct studies on this compound as a ligand are limited, research on related heterocyclic systems provides a strong basis for its potential. For instance, isoxazoline (B3343090) derivatives, which are structurally similar, are known to act as ligands in the synthesis of metal complexes with broad biological applications. mdpi.com The rigidity of the heterocyclic core combined with the potential for functionalization allows for the creation of well-organized coordination environments, which can influence the stability, selectivity, and redox behavior of the resulting metal complexes. nih.gov

Exploration in Catalysis and Organocatalysis

Thiazole (B1198619) and isothiazole derivatives are emerging as platforms for developing new catalysts. researchgate.net A notable application is in photocatalysis. Thiazolo[5,4-d]thiazole-based covalent organic frameworks (COFs) have been synthesized for the photocatalytic degradation of organic pollutants like Rhodamine B in water. mdpi.com

These COFs feature a donor-acceptor structure where the electron-deficient thiazolo[5,4-d]thiazole unit promotes the separation of photo-generated charge carriers, enhancing catalytic activity. mdpi.com The rigid, planar structure of the heterocyclic core facilitates efficient intermolecular π–π stacking, which improves charge mobility. mdpi.com In one study, a specific COF (TBTZ-COF) effectively degraded 99.76% of Rhodamine B within 60 minutes under visible light, demonstrating excellent stability and reusability over multiple cycles. mdpi.com This highlights the potential of isothiazole-based materials in green catalysis for environmental remediation. mdpi.com

Potential in Agrochemistry and Industrial Formulations

Isothiazole and its derivatives have attracted significant attention in agrochemical research, particularly in the development of "green" pesticides. acs.orgacs.orgnih.gov This interest stems from their strong biological activity, low toxicity, and the capacity for diverse structural modifications. acs.orgacs.orgnih.gov By incorporating the isothiazole group, researchers have created a wide array of pesticides with broad-spectrum effectiveness. acs.orgacs.orgnih.gov

Specific research findings include:

Fungicides : Isothiazole-thiazole derivatives have been designed to combat fungicide resistance, showing excellent activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans. rsc.org

Herbicides : Certain 4-benzoyl- and 4-(hetaroyl)isothiazole derivatives have been found to exhibit herbicidal properties. researchgate.net

Systemic Acquired Resistance (SAR) : Some derivatives, such as 3,4-dichloroisothiazoles, can induce systemic acquired resistance in plants, enhancing their natural defenses against subsequent pathogen attacks. rsc.org

Beyond agriculture, isothiazole derivatives have been used in industrial formulations as biocidal agents and as a component in ink bases for printers. researchgate.net

Advanced Materials Development

The exploration of novel organic molecules for advanced materials is a burgeoning field of research. Scientists are continually searching for compounds that exhibit unique properties, such as the ability to self-assemble into ordered structures or respond to external stimuli, making them "smart." Isothiazole derivatives, with their distinct electronic and structural characteristics, are promising candidates for such applications. However, the potential of this compound in this domain remains untapped, according to current scientific publications.

Self-Assembling Systems

Self-assembly is the spontaneous organization of molecules into ordered arrangements through non-covalent interactions, such as hydrogen bonding and π-π stacking. This phenomenon is critical for the bottom-up fabrication of novel nanomaterials.

Currently, there are no research findings that specifically describe the self-assembling properties of this compound. The influence of the two 4-methoxyphenyl (B3050149) substituents on the intermolecular forces that would govern self-assembly has not been investigated. Research on other diaryl-substituted heterocyclic compounds suggests that the methoxy (B1213986) groups could potentially influence crystal packing and the formation of supramolecular structures, but specific data for the isothiazole is absent.

Smart Materials

Smart materials are materials that respond to external stimuli, such as light, heat, or pH, by changing their properties. This responsiveness makes them suitable for a wide range of applications, including sensors, actuators, and drug delivery systems.

The potential for this compound to function as a smart material has not been explored in the current body of scientific literature. There are no studies reporting on its photochromic, thermochromic, or other stimuli-responsive behaviors. While research exists on the photoisomerization of other thiazole derivatives, these findings have not been extended to this compound.

Future Directions and Emerging Research Avenues for 4,5 Bis 4 Methoxyphenyl Isothiazole

Innovations in Synthesis and Sustainable Manufacturing

The chemical industry's shift towards green chemistry presents a significant opportunity for innovating the synthesis of 4,5-Bis(4-methoxyphenyl)isothiazole. researchgate.netnih.gov Current research on related heterocyclic compounds emphasizes the development of environmentally friendly methodologies that reduce waste, avoid hazardous reagents, and improve energy efficiency. researchgate.net

Future synthetic strategies are likely to move away from traditional, multi-step processes towards more streamlined and sustainable alternatives. Key areas of innovation include:

Photoredox Catalysis: Metal-free, visible-light-promoted reactions offer a mild and sustainable pathway for forming the N–S bond crucial to the isothiazole (B42339) ring. rsc.org This approach could be adapted for the synthesis of this compound, potentially offering high yields under ambient conditions.

One-Pot, Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine multiple reactants in a single step, increasing atom economy and reducing reaction time. acs.org Designing an MCR for this compound would represent a significant advance in its manufacturing.

Green Catalysts and Solvents: The use of recyclable catalysts, such as magnetic nanoparticles, and environmentally benign solvents like water or ethanol-water mixtures, is a growing trend in thiazole (B1198619) and isothiazole synthesis. acs.orgmdpi.comresearchgate.net Research into a biocatalyst, such as a cross-linked chitosan (B1678972) hydrogel, could provide a reusable and eco-friendly catalytic system. mdpi.comresearchgate.net

Solvent-Free and Microwave-Assisted Synthesis: Neat synthesis (solvent-free) and microwave irradiation are techniques that can dramatically reduce reaction times and energy consumption. nih.govrsc.org Exploring these methods could lead to a more rapid and sustainable production process.

Table 1: Potential Sustainable Synthesis Methods

| Method | Key Advantages | Relevant Research Trend |

|---|---|---|

| Photoredox Catalysis | Metal-free, uses visible light, mild conditions. | Sustainable N-S bond formation. rsc.org |

| Multicomponent Reactions | High atom economy, reduced waste, shorter reaction times. | Efficient construction of heterocyclic scaffolds. acs.org |

| Green Catalysts | Recyclable, reduced environmental impact. | Use of biocatalysts and nanoparticles. acs.orgmdpi.com |

| Microwave/Neat Synthesis | Reduced energy use, faster reactions, solvent-free options. | Green chemistry principles in practice. nih.govrsc.org |

Discovery of Novel Reactivity Patterns

While the isothiazole ring is known for its general reactivity, the specific patterns for the this compound derivative are yet to be fully explored. Future research will likely focus on targeted functionalization to create a library of new derivatives with unique properties.

Key research avenues include:

C-H Functionalization: Direct C-H activation and functionalization at the C-3 position of the isothiazole ring would be a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials. rsc.org

Cross-Coupling Reactions: Halogenated versions of this compound could serve as building blocks in cross-coupling reactions (e.g., Suzuki, Stille) to attach a wide variety of molecular fragments, enabling the fine-tuning of the compound's electronic and physical properties. thieme-connect.com

Transformations of the Phenyl Groups: The two 4-methoxyphenyl (B3050149) groups are prime sites for modification. Electrophilic substitution on these electron-rich rings or demethylation of the methoxy (B1213986) groups could yield new derivatives with altered solubility, polarity, and biological activity.

Ring-Opening Reactions: Investigating the conditions under which the isothiazole ring can be opened would provide access to novel acyclic structures that are not easily accessible through other synthetic routes.

Advanced Functional Materials Design through Molecular Engineering

The inherent electronic properties of the isothiazole ring, combined with the electron-donating methoxyphenyl groups, make this compound a promising scaffold for advanced functional materials. medwinpublishers.comresearchgate.net Molecular engineering can be used to tailor its properties for specific applications.

Emerging research directions in this area are:

Organic Electronics: By modifying the peripheral phenyl groups or extending the π-conjugated system, it may be possible to design derivatives for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The core structure is reminiscent of donor-acceptor systems used in such applications. mdpi.com

Luminescent Materials: Functionalization could be used to tune the fluorescence properties of the molecule, leading to the development of novel probes or sensors.

Liquid Crystals: The rigid, aromatic core of this compound suggests that with the addition of appropriate flexible side chains, it could be engineered to exhibit liquid crystalline phases.

Table 2: Potential Applications in Functional Materials

| Application Area | Design Strategy | Target Property |

|---|---|---|

| Organic Electronics (OLEDs) | Extend π-conjugation; introduce donor/acceptor groups. | Tunable HOMO/LUMO levels, high charge mobility. mdpi.com |

| Fluorescent Probes | Attach specific binding sites or responsive groups. | High quantum yield, sensitivity to environment. |

| Liquid Crystals | Add long alkyl or alkoxy chains. | Thermotropic or lyotropic mesophases. |

Integration with Hybrid Systems and Nanomaterials

The convergence of organic chemistry and nanotechnology opens up new possibilities for this compound. Integrating the molecule into larger, multi-component systems can unlock synergistic properties and novel functionalities.

Future research will likely explore:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Using the nitrogen and sulfur atoms of the isothiazole ring as ligation sites, the molecule could serve as a building block (ligand) for creating porous MOFs or coordination polymers. thieme-connect.com These materials have potential applications in gas storage, separation, and catalysis.

Surface Functionalization of Nanoparticles: Anchoring this compound onto the surface of gold or semiconductor nanoparticles could create hybrid materials for sensing, imaging, or catalysis. acs.orgacs.org The organic molecule can provide specific recognition capabilities, while the nanoparticle offers unique optical or electronic properties.

Polymer Composites: Incorporating the molecule as a functional additive in polymer matrices could enhance properties such as UV stability, conductivity, or fire retardancy, leveraging the known characteristics of the isothiazole class.

Synergistic Experimental and Computational Research Approaches

Modern chemical research relies heavily on the synergy between experimental synthesis and computational modeling. mdpi.com For a molecule like this compound, this combined approach can accelerate discovery and provide deep mechanistic insights.

Future work in this domain should involve:

DFT Calculations: Density Functional Theory (DFT) can be used to predict the molecule's geometry, electronic structure (HOMO-LUMO energies), and spectroscopic properties (NMR, IR). mdpi.commdpi.com These calculations can guide the design of new derivatives with desired electronic characteristics.

Reaction Modeling: Computational modeling can elucidate reaction mechanisms for new synthetic routes or predict the most likely sites for chemical attack, helping to optimize reaction conditions and predict outcomes.

Molecular Docking: If the molecule is explored for biological applications, computational docking studies can predict its binding affinity and mode of interaction with specific protein targets, prioritizing which derivatives to synthesize and test. mdpi.com This approach is widely used in drug discovery for related heterocyclic compounds. mdpi.comnih.gov

By integrating predictive computational studies with targeted experimental validation, researchers can more efficiently navigate the vast chemical space of possible derivatives and applications for this compound.

Q & A

Q. What are the standard synthetic routes for 4,5-Bis(4-methoxyphenyl)isothiazole and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation reactions. For example:

- Chalcone-based synthesis : Reacting 1,3-bis(4-methoxyphenyl)prop-2-en-1-one with hydroxylamine hydrochloride in ethanol under reflux (12–18 hours), followed by recrystallization from ethanol or 2-propanol to obtain high-purity crystals .

- Derivative formation : Introducing substituents via reactions with aldehydes (e.g., substituted benzaldehydes) in ethanol with catalytic acetic acid, refluxed for 4–10 hours .

- Microwave-assisted synthesis : For related heterocycles, microwave irradiation (e.g., 300 W for 6 minutes) with silica gel as a catalyst improves reaction efficiency .

Q. Key parameters to optimize :

- Solvent choice (ethanol, DMSO, or solvent-free conditions).

- Reaction time and temperature (reflux vs. microwave).

- Catalysts (e.g., glacial acetic acid for Schiff base formation).

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR in DMSO-d6 or CDCl to confirm substituent positions and purity. For example, methoxy protons appear as singlets near δ 3.8 ppm .

- X-ray crystallography : Determines molecular conformation and supramolecular interactions. The dihydroisothiazole ring adopts an envelope conformation, with dihedral angles between aryl groups (e.g., 76.56° between methoxyphenyl rings) .

- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., M peaks with % abundance) .

- Infrared spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1600–1700 cm) .

Q. How does the substitution pattern on the phenyl rings influence the compound's stability and reactivity?

Methodological Answer:

- Electron-donating groups (e.g., methoxy) : Enhance stability by resonance effects but may reduce electrophilic reactivity. For example, 4-methoxy substituents increase conjugation, affecting photophysical properties in fluorophores .

- Crystal packing analysis : Bulky substituents (e.g., 4-fluorophenyl) alter supramolecular interactions (C–H···π, hydrogen bonds), impacting melting points and solubility .

- Steric effects : Ortho-substituted aryl groups may hinder cyclization, requiring harsher conditions (e.g., extended reflux times) .

Advanced Research Questions

Q. How can computational methods predict the electronic and photophysical properties of this compound derivatives?

Methodological Answer:

- DFT/B3LYP calculations : Optimize ground-state geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer efficiency. For example, methoxy groups lower the LUMO energy, enhancing electron injection in DSSCs .

- TD-DFT simulations : Model excited-state properties (e.g., absorption spectra) by incorporating solvent effects (PCM model) .

- Conformational analysis : Spartan or Gaussian software evaluates dihedral angles and non-covalent interactions (e.g., C–H···O) influencing solid-state luminescence .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:

- Assay standardization : Compare MIC values under identical conditions (e.g., bacterial strains, incubation time) .

- Purity validation : Use HPLC or elemental analysis to rule out impurities affecting activity .

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing methoxy with fluorine) and test against control compounds .

Q. How do supramolecular interactions affect the solid-state properties of this compound?

Methodological Answer:

- Hydrogen bonding : Weak C–H···O interactions (2.5–3.0 Å) stabilize crystal packing, as observed in X-ray structures .

- π-π stacking : Parallel-displaced stacking of methoxyphenyl rings (3.8–4.2 Å spacing) enhances thermal stability .

- C–H···π interactions : Contribute to dense molecular packing, increasing melting points compared to non-aromatic analogs .

Q. What design strategies improve the photovoltaic performance of this compound-based sensitizers?

Methodological Answer:

- Donor-π-acceptor (D-π-A) architecture : Incorporate electron-rich groups (e.g., BPI units) and conjugated bridges (e.g., thienyl) to broaden absorption spectra .

- Co-sensitization : Combine with complementary dyes (e.g., Bodipy) to enhance light-harvesting efficiency .

- Electrolyte optimization : Use iodide/triiodide redox couples with tert-butylpyridine additives to reduce recombination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.